![molecular formula C16H14ClF3N2O4S B2743896 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate CAS No. 338396-26-2](/img/structure/B2743896.png)
4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-Chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate is an organic compound used primarily in scientific research due to its unique chemical properties. The structure includes a combination of functional groups that endow it with distinct reactivity and interaction profiles, making it valuable in various research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate involves multiple steps that ensure the precise arrangement of atoms within the molecule. The process often begins with the chlorination of aniline derivatives, followed by the introduction of the trifluoromethyl group through a reaction with appropriate fluorinating agents. This intermediate is then reacted with carbonylating agents to form the carbonyl linkage. Finally, the sulfamation step is performed under controlled conditions using dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production methods for this compound need to be scalable and cost-effective. Large-scale synthesis might involve optimized reaction conditions, continuous flow processes, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Potential oxidation sites include the aniline and sulfamate groups.
Reduction: : The carbonyl group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: : The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: : Typical reducing agents are sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols can replace the chloro group under mild conditions.
Major Products
Oxidation: : Oxidized products might include sulfoxides or sulfones.
Reduction: : Reduction could yield hydroxyl-terminated analogs.
Substitution: : Substituted products depend on the nucleophile used, potentially yielding new aniline derivatives.
Wissenschaftliche Forschungsanwendungen
The compound has numerous scientific research applications, thanks to its diverse reactivity profile:
Chemistry: : As a building block for complex organic syntheses.
Biology: : Investigating enzyme inhibition due to its ability to interact with various biological targets.
Industry: : Used in the development of new materials and as a reagent in chemical manufacturing.
Wirkmechanismus
The mechanism by which 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate exerts its effects often involves its ability to interact with specific molecular targets:
Molecular Targets: : Includes enzymes and receptors that play crucial roles in biological pathways.
Pathways Involved: : Can inhibit or activate pathways by binding to active sites or interacting with key residues, altering the function of the target proteins.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate stands out due to its:
Unique Functional Group Arrangement: : Provides specific reactivity and interaction potential.
Enhanced Stability: : The trifluoromethyl group contributes to chemical and metabolic stability.
Versatility: : Applicable in diverse scientific disciplines.
Similar Compounds
4-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate: : Similar but includes a fluoro group instead of chloro.
4-{[2-Chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-diethylsulfamate: : Contains an ethyl group instead of dimethyl on the sulfamate.
4-{[2-Chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfonamide: : Sulfonamide variant instead of sulfamate.
This detailed article should cover everything you need to know about this fascinating compound. If there's any other specific information you're curious about, let me know.
Eigenschaften
IUPAC Name |
[4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O4S/c1-22(2)27(24,25)26-12-6-3-10(4-7-12)15(23)21-14-9-11(16(18,19)20)5-8-13(14)17/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROVDEAEHUDYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
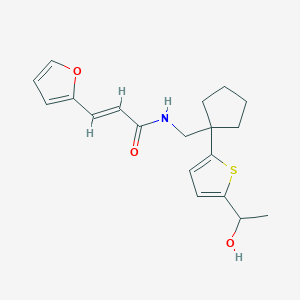
![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2743816.png)
![N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide](/img/structure/B2743817.png)
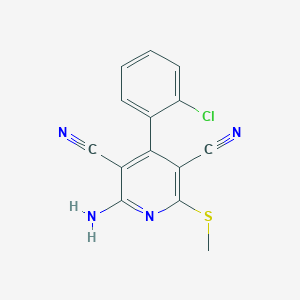

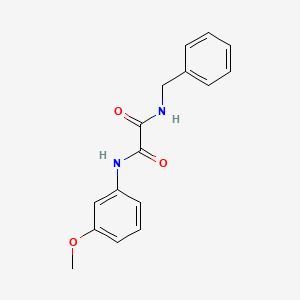

![(2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B2743822.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2743823.png)
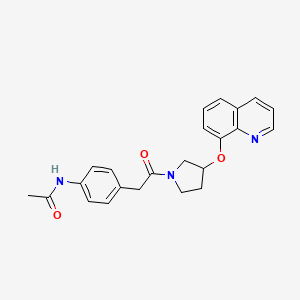
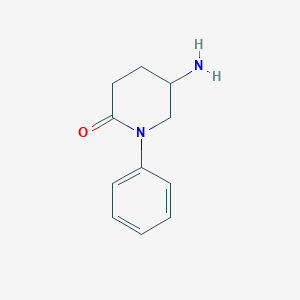
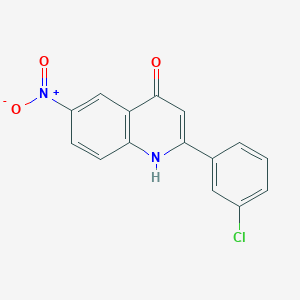
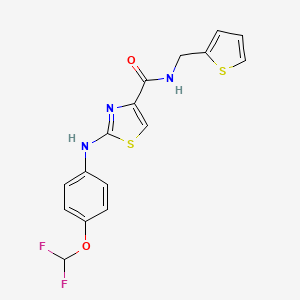
![6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743836.png)
